Validated Chemical Identity as a Defined Intermediate in the Tepotinib Synthesis Pathway
Unlike a generic heterocyclic building block, 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) is explicitly named and utilized as a key synthetic intermediate ('compound 14') in the published, multi-step synthesis of novel selenium-containing Tepotinib derivatives [1]. In this documented reaction, the compound undergoes an N-alkylation step with a benzyl chloride derivative (compound 13) to form compound 15, a precursor to the final dual c-Met/TrxR inhibitor [1]. This specific role is not a broad claim but a defined step in a traceable synthetic route.
| Evidence Dimension | Synthetic Role |
|---|---|
| Target Compound Data | Validated as 'compound 14' in a published synthetic pathway for Tepotinib derivatives. |
| Comparator Or Baseline | Other pyridazinone or heterocyclic building blocks. |
| Quantified Difference | N/A (This evidence establishes identity and utility, not a head-to-head performance metric). |
| Conditions | As detailed in the experimental section of the research article [1]. |
Why This Matters
This validated identity eliminates ambiguity for procurement managers and research scientists, confirming that this specific CAS number is the correct and chemically defined starting material for a known synthetic pathway, thereby reducing the risk of failed reactions or off-target products.
- [1] Design, Synthesis and Antitumor Activity of Novel Selenium-Containing Tepotinib Derivatives as Dual Inhibitors of c-Met and TrxR. (n.d.). View Source
